![molecular formula C13H10F3NO B1359313 3-[3-(Trifluoromethyl)phenoxy]aniline CAS No. 625106-28-7](/img/structure/B1359313.png)

3-[3-(Trifluoromethyl)phenoxy]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

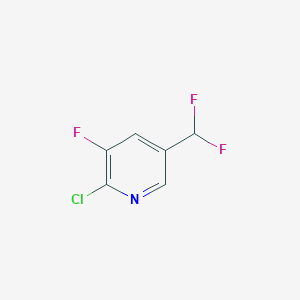

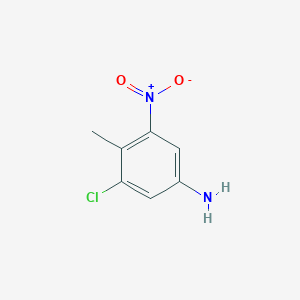

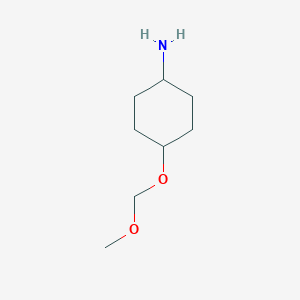

3-[3-(Trifluoromethyl)phenoxy]aniline , also known by its CAS number 625106-28-7 , is a chemical compound with the molecular formula C₁₃H₁₀F₃NO . It falls under the category of aromatic amines and features a trifluoromethyl group attached to a phenoxy ring. The compound’s structure combines aromatic and fluorinated moieties, making it intriguing for various applications .

Synthesis Analysis

The synthesis of 3-[3-(Trifluoromethyl)phenoxy]aniline involves the reaction of an appropriate precursor with a trifluoromethylating agent. While specific synthetic routes may vary, the introduction of the trifluoromethyl group is crucial. Researchers have explored various methods, including transition-metal-catalyzed reactions and nucleophilic trifluoromethylation. The choice of reagents and conditions significantly impacts the yield and selectivity of the final product .

Molecular Structure Analysis

The molecular structure of 3-[3-(Trifluoromethyl)phenoxy]aniline consists of a central aniline core (an amino group attached to a phenyl ring) linked to a trifluoromethyl-substituted phenoxy group. The trifluoromethyl moiety enhances the compound’s lipophilicity and influences its reactivity. Analyzing the bond angles, hybridization, and steric effects provides insights into its behavior in chemical reactions .

Chemical Reactions Analysis

3-[3-(Trifluoromethyl)phenoxy]aniline can participate in various chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and coupling reactions. Researchers have explored its reactivity in the context of drug discovery, agrochemicals, and materials science. Investigating its behavior under different reaction conditions sheds light on its synthetic versatility and potential applications .

Applications De Recherche Scientifique

Catalysis and Environmental Applications

- Catalytic Oxidation : Fe(3)O(4) magnetic nanoparticles (MNPs) have been used to remove phenol and aniline compounds from aqueous solutions, demonstrating their potential in environmental remediation. 3-[3-(Trifluoromethyl)phenoxy]aniline may fall under this category of compounds due to its structural similarities with aniline compounds, suggesting its potential removal using similar techniques (Zhang et al., 2009).

Chemical Synthesis and Modification

- Hydroxy Group Introduction : Research on the introduction of hydroxy groups in N-arylamides, where the phenyl group is substituted with an electron-withdrawing group like 3-[3-(Trifluoromethyl)phenoxy]aniline, has been conducted. This process is significant in the chemical modification of such compounds (Itoh et al., 2002).

- Synthesis of Complexes : The synthesis of Cu(II) and Pd(II) complexes with F, CF3-substituted anilines, including derivatives of 3-[3-(Trifluoromethyl)phenoxy]aniline, has been explored. These complexes have potential applications in materials science and pharmacology (Kasumov et al., 2016).

Material Science and Engineering

- Monomolecular Film Formation : Studies on azobenzene derivatives with fluoroalkyl chains, such as those derived from 3-[3-(Trifluoromethyl)phenoxy]aniline, have been conducted. These compounds are significant in the formation of monomolecular films at the air/water interface, which has implications in material science and engineering (Yoshino et al., 1992).

Biochemical and Pharmaceutical Research

- Visible-Light-Promoted Radical C-H Trifluoromethylation : A novel method for the trifluoromethylation of free anilines, including compounds like 3-[3-(Trifluoromethyl)phenoxy]aniline, has been developed. This method, utilizing visible light, has implications for creating biologically active compounds and pharmaceuticals (Xie et al., 2014).

Propriétés

IUPAC Name |

3-[3-(trifluoromethyl)phenoxy]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO/c14-13(15,16)9-3-1-5-11(7-9)18-12-6-2-4-10(17)8-12/h1-8H,17H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUIHKNRWGRHJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631231 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-(Trifluoromethyl)phenoxy)aniline | |

CAS RN |

625106-28-7 |

Source

|

| Record name | 3-[3-(Trifluoromethyl)phenoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Difluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1359234.png)

![Ethyl 3-[(4-fluorophenyl)amino]propanoate](/img/structure/B1359252.png)